molecular formula C9H19NO B14700932 Valeramide, N-methyl-2-propyl- CAS No. 20406-74-0

Valeramide, N-methyl-2-propyl-

Cat. No.: B14700932
CAS No.: 20406-74-0
M. Wt: 157.25 g/mol
InChI Key: CGCDPLMLTIOADD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Valeramide, N-methyl-2-propyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce primary amines. Substitution reactions typically result in the formation of new amide derivatives.

Scientific Research Applications

Valeramide, N-methyl-2-propyl-, has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it serves as an inhibitor of human microsomal epoxide hydrolase, making it valuable for studying enzyme inhibition and drug interactions . In medicine, it is used in the EEG recordings of valerian-related drugs, contributing to neurological research . Additionally, it has industrial applications in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Valeramide, N-methyl-2-propyl-, involves its inhibitory effects on human microsomal epoxide hydrolase. This enzyme plays a crucial role in the metabolism of various xenobiotics and endogenous compounds. By inhibiting this enzyme, Valeramide, N-methyl-2-propyl-, can modulate the metabolism and bioavailability of certain drugs and other compounds . The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal catalytic activity.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Valeramide, N-methyl-2-propyl-, include other amides such as N-methyl-N-(1-phenylethyl)amine and N-methyl-phenethylamine . These compounds share structural similarities and may exhibit comparable chemical properties and reactivity.

Uniqueness: What sets Valeramide, N-methyl-2-propyl-, apart from these similar compounds is its specific inhibitory effect on human microsomal epoxide hydrolase. This unique property makes it particularly valuable for research in enzyme inhibition and drug metabolism .

Properties

CAS No.

20406-74-0

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-methyl-2-propylpentanamide

InChI

InChI=1S/C9H19NO/c1-4-6-8(7-5-2)9(11)10-3/h8H,4-7H2,1-3H3,(H,10,11)

InChI Key

CGCDPLMLTIOADD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC

Origin of Product

United States

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